3-Acetyl-1-(4-chlorophenyl)piperidin-2-one
CAS No.:
Cat. No.: VC17730821
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14ClNO2 |
---|---|
Molecular Weight | 251.71 g/mol |
IUPAC Name | 3-acetyl-1-(4-chlorophenyl)piperidin-2-one |
Standard InChI | InChI=1S/C13H14ClNO2/c1-9(16)12-3-2-8-15(13(12)17)11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 |
Standard InChI Key | DSGFFJAKNXMFSK-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Molecular Configuration
The molecular framework of 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one comprises a six-membered piperidinone ring, a ketone group at position 2, an acetyl substituent at position 3, and a 4-chlorophenyl group attached to the nitrogen atom at position 1. The chlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Insights
While direct crystallographic data for 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one remains limited, analogous compounds provide structural benchmarks. For instance, the crystal structure of 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine-1-carboxylate reveals a monoclinic lattice (space group P1̄) with unit cell parameters a = 21.9309(11) Å, b = 9.9648(5) Å, and c = 11.0049(7) Å . Such data underscore the role of halogenated aryl groups in stabilizing molecular conformations through van der Waals interactions and π-stacking.
Spectroscopic characterization of related derivatives includes ¹H NMR resonances for aromatic protons (δ 7.40–6.79 ppm) and aliphatic signals (δ 5.04–2.05 ppm), alongside ¹³C NMR peaks for carbonyl carbons (δ 157–152 ppm) and chlorinated aryl carbons (δ 139–135 ppm) . Infrared spectroscopy typically identifies C=O stretches near 1680 cm⁻¹ and C-Cl vibrations at 750–550 cm⁻¹ .
Synthesis and Production Methodologies
The synthesis of 3-Acetyl-1-(4-chlorophenyl)piperidin-2-one involves multi-step organic transformations, often leveraging nucleophilic substitution and cyclization reactions.
Key Synthetic Routes
A representative pathway involves:
-
Sulfonylation: Reacting piperidin-4-carboxylate derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions to install the sulfonyl-protected chlorophenyl group .
-
Hydrazide Formation: Refluxing the ester intermediate with hydrazine hydrate to yield the corresponding carbohydrazide.
-
Oxadiazole Cyclization: Treating the hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole-thiol intermediate .
-
Acetylation: Introducing the acetyl group via nucleophilic acyl substitution using acetyl chloride or anhydride.
Table 1: Representative Synthesis Conditions
Industrial-scale production may employ continuous flow reactors to enhance reproducibility, though batch processes remain common for small-scale research .
Physicochemical Properties
3-Acetyl-1-(4-chlorophenyl)piperidin-2-one is a crystalline solid with a melting point range of 83–84°C (HCl salt form) . It exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound’s stability under ambient conditions is moderate, with decomposition observed above 200°C.
Table 2: Physicochemical Profile
Property | Value | Method |
---|---|---|
Molecular Weight | 279.74 g/mol | Calculated |
Melting Point | 83–84°C | Differential Scanning Calorimetry |
LogP | 2.8 | Computational |
Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
Comparative Analysis with Structural Analogues
Table 3: Structural and Functional Analogues
Compound | Structural Variation | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)piperidin-2-one | Lacks acetyl group | Reduced enzyme inhibition |
3-Acetylpiperidin-2-one | Lacks chlorophenyl group | Lower antimicrobial potency |
1-Phenylpiperidin-2-one | Phenyl instead of chlorophenyl | Moderate receptor binding |
The acetyl and chlorophenyl groups synergistically enhance bioactivity, underscoring their importance in drug design.
Industrial and Research Applications
This compound serves as a versatile intermediate in synthesizing:
-
Antimicrobial agents: Via functionalization of the oxadiazole ring .
-
Central nervous system (CNS) therapeutics: Through modification of the piperidinone core .
-
Catalysts: As a ligand in asymmetric synthesis.
Future Research Directions
Critical areas for further study include:
-
Mechanistic Studies: Elucidating precise molecular targets using knockout models.
-
Toxicological Profiling: Assessing hepatotoxicity and genotoxicity in vitro.
-
Process Optimization: Developing green chemistry protocols to reduce waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume